N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 5. The hydrochloride salt form improves crystallinity and stability, making it suitable for structural characterization and pharmaceutical development .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S.ClH/c1-16-5-4-6-17(15-16)22(27)26(10-9-25-11-13-30-14-12-25)23-24-20-18(28-2)7-8-19(29-3)21(20)31-23;/h4-8,15H,9-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVYWCRVVAOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole ring system and a morpholinoethyl side chain, which contribute to its unique pharmacological profile. The chemical formula is , and it exhibits significant solubility in organic solvents, making it suitable for various biological assays.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
- A549 (human lung adenocarcinoma)
- WM115 (human malignant melanoma)
The compound's cytotoxic effects were evaluated using the WST-1 assay to measure cell viability after treatment. Results showed a significant reduction in cell proliferation, with IC50 values indicating potent activity against these cancer types.
The mechanism underlying the anticancer effects of this compound involves:
- Inhibition of Proliferation : The compound induces apoptosis in cancer cells through caspase-dependent pathways.
- DNA Damage : It has been shown to cause DNA strand breaks, which are critical for triggering apoptotic pathways.
In studies, the use of a caspase 3/7 activity assay confirmed that treatment with this compound leads to increased apoptosis in treated cells compared to controls.
Comparative Analysis with Similar Compounds
When compared to other benzothiazole derivatives, this compound shows enhanced biological activity. For instance:
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on the A549 and WM115 cell lines revealed that the compound significantly inhibits tumor growth by inducing apoptosis and causing DNA damage.
- Mechanistic Studies : Further investigations into the signaling pathways affected by this compound highlighted its role in modulating the NF-κB pathway, which is crucial for regulating inflammation and cell survival.
- Potential as a Bioreductive Agent : Similar compounds have been explored as bioreductive agents selective for hypoxic tumor environments, suggesting that this compound may also exhibit such properties, enhancing its therapeutic potential in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a dimethoxybenzothiazole scaffold, a methyl-substituted benzamide, and a morpholinoethyl side chain. Below is a comparative analysis with structurally related compounds from published literature:
Physicochemical and Pharmacological Properties
- Solubility: The morpholinoethyl group in the target compound likely confers higher aqueous solubility compared to sulfonylphenyl- or halogenated triazoles, which are more lipophilic .
- Bioactivity: Benzothiazoles (e.g., riluzole) are known for neuroprotective and anticancer effects, whereas triazole-thiones exhibit antimicrobial and antifungal activity. The target compound’s dimethoxy groups may enhance DNA intercalation or kinase binding compared to simpler benzothiazoles.
Stability and Tautomerism
- Target Compound: The hydrochloride salt improves stability, reducing hygroscopicity. No tautomerism is expected due to the rigid benzothiazole core.
- Triazole Derivatives : Exist in thione-thiol tautomeric equilibrium, confirmed by IR (absence of S-H bands at 2500–2600 cm⁻¹) and NMR data. This dynamic behavior impacts receptor interactions and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
